N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
Description
N-(6-Nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a benzothiazole-derived compound characterized by a nitro group at the 6-position of the benzo[d]thiazole ring and a propanamide chain modified with a p-tolylthio moiety. Analytical data for a structurally related compound (C₂₉H₂₃N₅O₅S₃) show elemental composition (C: 56.39%, H: 3.75%, N: 11.34%) and a melting point of 70% yield, suggesting efficient synthetic protocols for such derivatives .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-11-2-5-13(6-3-11)24-9-8-16(21)19-17-18-14-7-4-12(20(22)23)10-15(14)25-17/h2-7,10H,8-9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYMPPYVSNIDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by the formation of the thioether linkage with p-tolylthiol. The final step involves the acylation of the intermediate product to form the propanamide derivative. Reaction conditions often include the use of strong acids for nitration, base-catalyzed reactions for thioether formation, and acyl chlorides for the final acylation step .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the thioether linkage .
Scientific Research Applications
N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating the p53 pathway and altering the balance of mitochondrial proteins such as Bcl-2 and Bax .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole Derivatives
- Electron-Withdrawing Groups : The 6-nitro group in the target compound contrasts with 6-CF₃ () and 5,6-methylenedioxy (). Nitro groups enhance electrophilicity, while CF₃ increases lipophilicity and metabolic stability .
- Side Chain Diversity : The p-tolylthio-propanamide chain differs from acetamide derivatives () and piperazine-linked chains (). Propanamide’s longer backbone may improve conformational flexibility for target binding .
Table 2: Hypothesized Bioactivity Based on Structural Features
- reports moderate activity (e.g., compound 15: 8/5/5 in unspecified assays), possibly linked to nitroguanidino side chains . The target compound’s nitro and thioether groups may synergize for broader-spectrum activity.
Physicochemical Properties
- Solubility : The nitro group increases polarity, but the p-tolylthio moiety counterbalances this with hydrophobicity. Comparatively, methylenedioxy derivatives () exhibit higher solubility due to oxygen-rich rings .
- LogP : The target compound’s logP is likely higher than sulfamoyl-phenyl analogs () but lower than CF₃ derivatives () due to aryl-thio vs. fluorinated groups .
Biological Activity
N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biochemical properties, molecular mechanisms, and various biological effects of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a nitrobenzo[d]thiazole moiety linked to a propanamide group with a p-tolylthio substituent. Its chemical formula is , with a molecular weight of 298.35 g/mol. The presence of the nitro group is crucial as it enhances the compound's reactivity and biological activity.
Cellular Effects
This compound has demonstrated notable effects on cancer cell lines:
- Induction of Apoptosis : The compound activates caspase pathways, leading to apoptosis in various cancer cell lines. It increases the expression of pro-apoptotic genes, indicating its potential as an anti-cancer agent.
- Oxidative Stress Modulation : It interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, suggesting a protective role against cellular damage caused by oxidative stress.
Molecular Mechanism
The molecular mechanisms underlying its biological activity include:
- Enzyme Inhibition : The compound binds to active sites of specific enzymes, inhibiting their activity and affecting downstream cellular processes.
- Gene Expression Regulation : It alters gene expression profiles associated with cell survival and proliferation, contributing to its anti-cancer effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 29 μg/mL |
| S. aureus | < 40 μg/mL |
| S. typhimurium | < 132 μg/mL |
| C. albicans | < 207 μg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Studies
- Cancer Research : In vitro studies have shown that this compound induces significant apoptosis in breast cancer cell lines through caspase activation. The study found that treatment with the compound resulted in a dose-dependent increase in apoptotic cells, highlighting its potential for therapeutic applications in oncology.
- Antimicrobial Efficacy : A study investigating various benzothiazole derivatives found that this compound exhibited broad-spectrum antimicrobial activity. It was particularly effective against Gram-negative bacteria, indicating its potential utility in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
